
N-phenyl-1,4-diazepane-1-carboxamide hydrochloride
Vue d'ensemble
Description
N-phenyl-1,4-diazepane-1-carboxamide hydrochloride (NPDCH) is an organic compound that has been used in scientific research for a variety of applications. This compound has a wide range of biochemical and physiological effects, and is used in laboratory experiments for its advantages and limitations.
Applications De Recherche Scientifique
Proteomics Research
N-phenyl-1,4-diazepane-1-carboxamide hydrochloride: is utilized in proteomics research, where it serves as a biochemical tool for studying protein expression and function . Its molecular properties may allow it to interact with specific proteins or peptides, aiding in the identification and analysis of proteomic samples.
Pharmaceutical Research
In pharmaceutical research, this compound is explored for its potential therapeutic effects. While not intended for diagnostic or therapeutic use directly, it can be a valuable asset in early-stage drug discovery and development processes . Researchers may investigate its pharmacodynamics, pharmacokinetics, and toxicity profiles.
Biochemistry Applications
Biochemists may employ N-phenyl-1,4-diazepane-1-carboxamide hydrochloride in studying enzyme reactions, receptor-ligand interactions, and other biochemical pathways . Its role in such studies can contribute to a deeper understanding of cellular processes and mechanisms.
Chemical Synthesis
This chemical serves as a building block in synthetic chemistry, where it might be used to synthesize more complex molecules . Its structure could be modified to create new compounds with desired physical or chemical properties for various industrial applications.
Industrial Applications
While specific industrial applications are not detailed in the available data, the compound’s unique chemical structure suggests potential uses in the synthesis of materials or chemicals that require specific nitrogen-containing rings like diazepanes .
Environmental Impact Studies
Although direct information on its environmental impact is not readily available, N-phenyl-1,4-diazepane-1-carboxamide hydrochloride could be studied for its environmental stability, biodegradability, and potential effects on ecosystems as part of safety assessments in chemical manufacturing .
Propriétés
IUPAC Name |
N-phenyl-1,4-diazepane-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O.ClH/c16-12(14-11-5-2-1-3-6-11)15-9-4-7-13-8-10-15;/h1-3,5-6,13H,4,7-10H2,(H,14,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLVELYAJMJVNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C(=O)NC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-1,4-diazepane-1-carboxamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1461165.png)
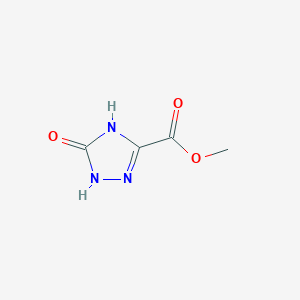
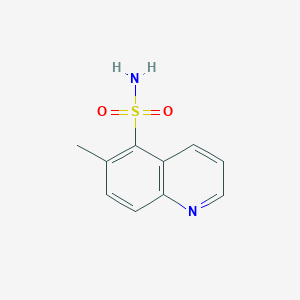

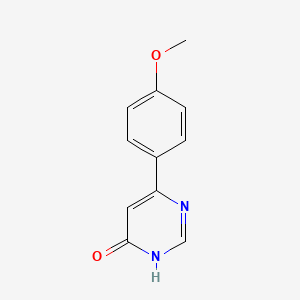
![1'-Cyclopentyl-6'-oxo-1',5',6',7'-tetrahydrospiro[cyclohexane-1,4'-pyrazolo[3,4-b]pyridine]-5'-carbonitrile](/img/structure/B1461175.png)

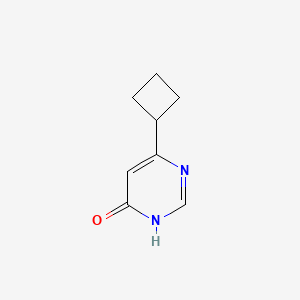
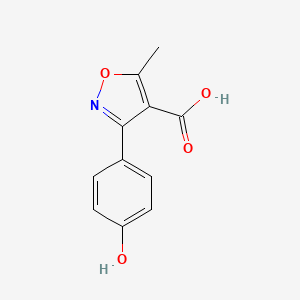
![4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1,6-diphenyl-](/img/structure/B1461180.png)
![1-ethyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B1461182.png)
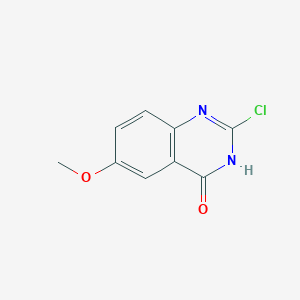
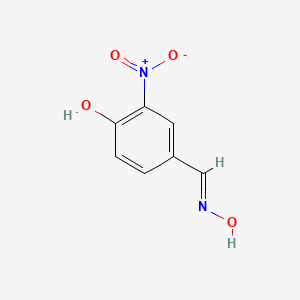
![1-{5,7-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethan-1-one](/img/structure/B1461188.png)